molecular formula C5H4BrN5 B581082 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine CAS No. 1242336-77-1

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

Cat. No.: B581082
CAS No.: 1242336-77-1
M. Wt: 214.026
InChI Key: VDDJIDGFTDEJFJ-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the pyrazolo[3,4-B]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then subjected to further reactions to introduce the amine group at the 3rd position . The reaction conditions often involve the use of protecting groups such as PMB-Cl to protect the NH group during the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to modify its chemical structure.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, protecting groups like PMB-Cl, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5th position, while cyclization reactions can produce more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazolopyrazine derivatives and contributes to its potential as a versatile compound in scientific research and drug discovery .

Properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDJIDGFTDEJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725561
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20725561
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-77-1
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyrazine
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